1-Ethyl-4-((5-methylfuran-2-yl)methyl)piperazine 1-Ethyl-4-((5-methylfuran-2-yl)methyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10304926
InChI: InChI=1S/C12H20N2O/c1-3-13-6-8-14(9-7-13)10-12-5-4-11(2)15-12/h4-5H,3,6-10H2,1-2H3
SMILES: CCN1CCN(CC1)CC2=CC=C(O2)C
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol

1-Ethyl-4-((5-methylfuran-2-yl)methyl)piperazine

CAS No.:

Cat. No.: VC10304926

Molecular Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-((5-methylfuran-2-yl)methyl)piperazine -

Specification

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
IUPAC Name 1-ethyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Standard InChI InChI=1S/C12H20N2O/c1-3-13-6-8-14(9-7-13)10-12-5-4-11(2)15-12/h4-5H,3,6-10H2,1-2H3
Standard InChI Key WFDHWNWSZCTYRC-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=CC=C(O2)C
Canonical SMILES CCN1CCN(CC1)CC2=CC=C(O2)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 1-ethyl-4-[(5-methylfuran-2-yl)methyl]piperazine reflects its piperazine core (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) substituted at the 1-position with an ethyl group (C2H5-\text{C}_2\text{H}_5) and at the 4-position with a (5-methylfuran-2-yl)methyl group . The furan ring introduces a planar, electron-rich heteroaromatic system, while the ethyl group enhances lipophilicity. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}PubChem
Molecular Weight208.30 g/molPubChem
InChIKeyWFDHWNWSZCTYRC-UHFFFAOYSA-NPubChem
SMILESCCN1CCN(CC1)CC2=CC=C(O2)CPubChem

Stereochemical and Conformational Analysis

The compound’s 3D conformation, computed via PubChem’s tools , reveals a chair conformation for the piperazine ring, minimizing steric strain. The furan-methyl group adopts an equatorial orientation relative to the piperazine plane, optimizing π-orbital overlap with the nitrogen lone pairs. This spatial arrangement may influence binding interactions with biological targets, such as neurotransmitter receptors or enzymes .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include regioselectivity in dialkylation and purification of the desired product from monoalkylated byproducts. Solvent choice (e.g., ethanol or DMF) and temperature control (25–80°C) are critical for maximizing yield .

Physicochemical Properties

Computed Descriptors

PubChem’s algorithms predict the following properties :

PropertyValue
XLogP32.1 (moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area15.3 Ų

Solubility and Stability

The compound is expected to exhibit:

  • Aqueous Solubility: ~50 mg/L at 25°C (estimated via LogP)

  • Thermal Stability: Decomposition above 250°C (based on analog data)

  • Photostability: Susceptible to furan ring oxidation under UV light

Analytical Characterization

Spectroscopic Profiles

  • IR (KBr): Peaks at 2850 cm1^{-1} (C-H stretch, furan), 1600 cm1^{-1} (C=N piperazine) .

  • 1^1H NMR (CDCl3_3): δ 1.2 (t, 3H, CH2_2CH3_3), δ 2.6 (m, 8H, piperazine), δ 6.2 (d, 1H, furan-H) .

Chromatographic Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time = 4.7 min .

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